L-Norvaline ethyl ester hydrochloride
Overview
Description
L-Norvaline ethyl ester hydrochloride is an angiotensin-converting enzyme inhibitor. It has been shown to reduce the levels of angiotensin I and II, which are hormones that constrict blood vessels, resulting in a decrease in blood pressure .
Synthesis Analysis
L-Norvaline ethyl ester hydrochloride can be synthesized from L-Valine ethyl ester . A divergent, enantioselective synthetic strategy is reported to produce the non-proteinogenic, biologically active natural amino acids norvaline .Molecular Structure Analysis
The molecular formula of L-Norvaline ethyl ester hydrochloride is C7H15NO2·HCl, and its molecular weight is 181.66 .Chemical Reactions Analysis
Esters, including L-Norvaline ethyl ester hydrochloride, typically undergo hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
L-Norvaline ethyl ester hydrochloride is a solid at 20 degrees Celsius. .Scientific Research Applications
Synthesis of Antitumor Tripeptides : L-Norvaline ethyl ester hydrochloride plays a role in the synthesis of antitumor tripeptides, as demonstrated in the study of the synthesis of l-prolyl-l-m-[bis(chloroethyl)amino]-phenylalanyl-l-norvaline ethyl ester hydrochloride. This compound has shown potential in cancer treatment research (Weisz, Roboz, & Bekesi, 1996).
Tumor Immunotherapy : A study reported the use of L-Norvaline in an injectable hydrogel for tumor immunotherapy. The hydrogel, which blocks the arginase pathway, ensures high drug loading and controlled release of L-Norvaline, enhancing its efficacy in immunotherapy (Ren et al., 2021).
Synthesis of L-Proline Esters : Research on the synthesis of L-proline benzyl ester indicated that mesylates or tosylates of delta-hydroxy-L-norvaline esters can be converted into L-proline esters. This reaction has implications for the development of new routes to optically active proline esters (Córdova, Reed, Ashley, & Janda, 1999).
Stationary Phase in Chromatography : L-Norvaline ethyl ester hydrochloride has been used as a stationary phase in gas chromatography for the enantiomeric separation of amino acid derivatives, showcasing its role in analytical chemistry (Parr & Howard, 1972).
Biosynthesis of L-Norvaline : L-Norvaline is a key intermediate in the production of Perindopril, an antihypertensive drug. A study highlighted an environmentally friendly method for producing high-purity L-Norvaline through a desymmetrization process, which has significant pharmaceutical implications (Yunlong et al., 2017).
Anticancer Efficacy Studies : Research on the anticancer efficacy of L-proline-m-bis(2-chloroethyl)amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13) demonstrated its therapeutic effect in treating liquid tumors and colon cancer in mice. This study contributes to the understanding of its potential in cancer treatment (Jiang et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (2S)-2-aminopentanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJBHNQIZAJJM-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505010 | |
Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Norvaline ethyl ester hydrochloride | |
CAS RN |
40918-51-2 | |
Record name | L-Norvaline, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40918-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-norvalinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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